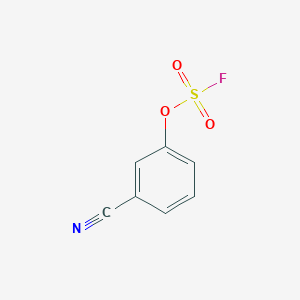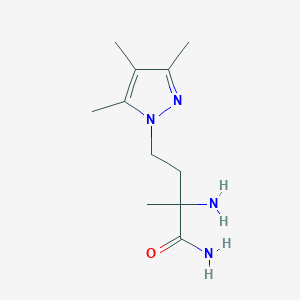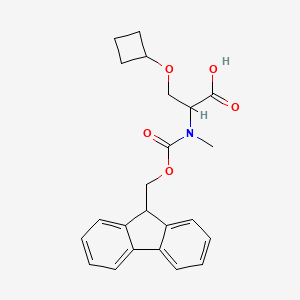
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-N-methylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its complex structure, which includes a cyclobutoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group of alanine is protected using the Fmoc group.
Introduction of the cyclobutoxy group: This step involves the reaction of the protected alanine with cyclobutanol under specific conditions to introduce the cyclobutoxy group.
Final deprotection: The Fmoc group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: For small to medium-scale production.
Continuous flow synthesis: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield oxides or hydroxyl derivatives.
Reduction: Can yield simpler amino acid derivatives.
Substitution: Can yield various substituted derivatives.
Scientific Research Applications
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block.
Biology: Used in studies involving protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alanine: Similar structure but lacks the cyclobutoxy group.
Fmoc-glycine: Similar protecting group but different amino acid backbone.
Fmoc-valine: Similar protecting group but different side chain.
Uniqueness
3-cyclobutoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-cyclobutyloxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C23H25NO5/c1-24(21(22(25)26)14-28-15-7-6-8-15)23(27)29-13-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20-21H,6-8,13-14H2,1H3,(H,25,26) |
InChI Key |
RPMBLUMVBPIBDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(COC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


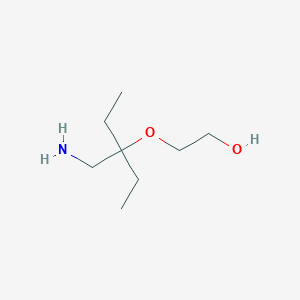
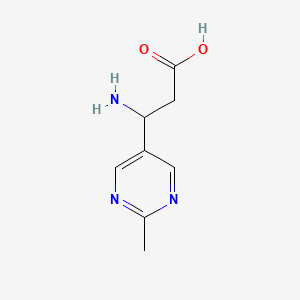

![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
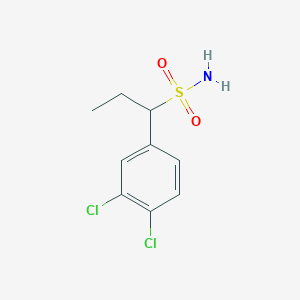
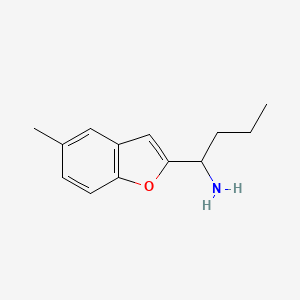
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)


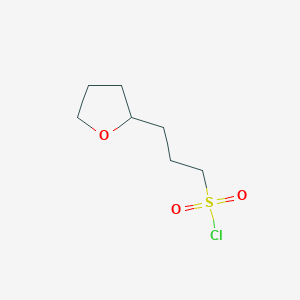
![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
